Cyclohexyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole core substituted with a fluorine atom and a piperazine ring attached to a cyclohexanecarbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.
Cyclohexanecarbonyl Group Addition: The final step involves the acylation of the piperazine nitrogen with cyclohexanecarbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-1,3-BENZOTHIAZOLE: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-FLUORO-1,3-BENZOTHIAZOLE: Lacks the piperazine and cyclohexanecarbonyl groups, which may affect its reactivity and biological activity.
2-(4-METHYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE: Contains a methyl group instead of the cyclohexanecarbonyl group, which may alter its chemical and biological properties.
Uniqueness
The unique combination of the benzothiazole core, fluorine atom, piperazine ring, and cyclohexanecarbonyl group in 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-6-FLUORO-1,3-BENZOTHIAZOLE imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C18H22FN3OS |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
cyclohexyl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22FN3OS/c19-14-6-7-15-16(12-14)24-18(20-15)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
InChI Key |
CDVZLCDTORWSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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